(4R,5R)-4,5-Dihydroxyhexanal
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Overview
Description
(4R,5R)-4,5-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the fourth and fifth carbon atoms of a hexanal backbone. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydroxyhexanal can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of hex-2-enal using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce the desired stereochemistry. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Another method involves the reduction of (4R,5R)-4,5-dihydroxyhexanoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH4). This reduction process converts the carboxylic acid group into an aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric dihydroxylation processes using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Dihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (4R,5R)-4,5-dihydroxyhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to (4R,5R)-4,5-dihydroxyhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) for ether formation.
Major Products
Oxidation: (4R,5R)-4,5-dihydroxyhexanoic acid.
Reduction: (4R,5R)-4,5-dihydroxyhexanol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
(4R,5R)-4,5-Dihydroxyhexanal has several scientific research applications across different fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Dihydroxyhexanal involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aldehyde functionality allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4,5-Dihydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(4R,5R)-4,5-Dihydroxyhexanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
(4S,5S)-4,5-Dihydroxyhexanal: Enantiomer of (4R,5R)-4,5-Dihydroxyhexanal with opposite stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a chiral building block make it valuable in synthetic chemistry and pharmaceutical research. The compound’s interactions with enzymes and metabolic pathways further highlight its significance in biological studies.
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(4R,5R)-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m1/s1 |
InChI Key |
XXIHHRIZGBRENI-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CCC=O)O)O |
Canonical SMILES |
CC(C(CCC=O)O)O |
Origin of Product |
United States |
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